molecular formula C11H13N5S B14126335 N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea CAS No. 590352-09-3

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea

Cat. No.: B14126335
CAS No.: 590352-09-3
M. Wt: 247.32 g/mol
InChI Key: AKRWXNGOZYSXID-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with pyridine-3-methanamine in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific molecular targets and pathways involved would depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-pyrazol-3-yl)-N-phenylthiourea
  • N-(1-Methyl-1H-pyrazol-3-yl)-N-(pyridin-2-yl)methylthiourea
  • N-(1-Methyl-1H-pyrazol-3-yl)-N-(pyridin-4-yl)methylthiourea

Uniqueness

N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrazole and pyridine rings, along with the thiourea moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

590352-09-3

Molecular Formula

C11H13N5S

Molecular Weight

247.32 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-1-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C11H13N5S/c1-15-6-4-10(14-15)16(11(12)17)8-9-3-2-5-13-7-9/h2-7H,8H2,1H3,(H2,12,17)

InChI Key

AKRWXNGOZYSXID-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N(CC2=CN=CC=C2)C(=S)N

Origin of Product

United States

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